An In-depth Technical Guide to 4-Chlorotoluene (CAS No. 106-43-4) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Chlorotoluene (CAS No. 106-43-4) for Researchers and Drug Development Professionals
An Introduction to a Versatile Chemical Intermediate
4-Chlorotoluene, with the CAS number 106-43-4, is a chlorinated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of a wide array of fine chemicals.[1] Characterized as a colorless liquid with a distinctive aromatic odor, its strategic placement of a chlorine atom and a methyl group on the benzene ring makes it a valuable precursor in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a comprehensive overview of its properties, synthesis, analysis, and key reactions, with a focus on its applications in drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-chlorotoluene is essential for its safe handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇Cl | [1] |
| Molecular Weight | 126.58 g/mol | [1] |
| CAS Number | 106-43-4 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Density | 1.07 g/mL at 25 °C | [3] |
| Melting Point | 6-8 °C | [3][4] |
| Boiling Point | 162 °C | [3] |
| Solubility in Water | <0.1 g/100 mL at 20 °C | [5] |
| Solubility in Organic Solvents | Soluble in alcohol, benzene, chloroform, and ether | [2][6] |
| Vapor Density | 4.38 (vs air) | [3] |
| Vapor Pressure | 10 mmHg at 45 °C | [3] |
| Flash Point | 49 °C | [7] |
| Refractive Index | n20/D 1.52 | [3] |
Synthesis of 4-Chlorotoluene
The industrial production of 4-chlorotoluene is primarily achieved through two synthetic routes: the direct chlorination of toluene and the Sandmeyer reaction starting from p-toluidine.
Direct Chlorination of Toluene
This method involves the electrophilic aromatic substitution of toluene with chlorine gas, typically in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃).[8][9] The reaction yields a mixture of ortho- and para-chlorotoluene, with the para isomer being the major product.[8]
Sandmeyer Reaction from p-Toluidine
The Sandmeyer reaction provides a more regioselective route to 4-chlorotoluene.[10][11] It involves the diazotization of p-toluidine with sodium nitrite in an acidic medium, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorotoluene via Sandmeyer Reaction[9][10][12]
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Chloride (NaCl)
-
Sodium Bisulfite (NaHSO₃)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ether
Procedure:
-
Preparation of Copper(I) Chloride Solution:
-
Dissolve copper(II) sulfate and sodium chloride in hot water.
-
Add a solution of sodium bisulfite and sodium hydroxide to precipitate copper(I) chloride.
-
Wash the precipitate and dissolve it in concentrated hydrochloric acid. Keep the solution cold.
-
-
Diazotization of p-Toluidine:
-
In a separate flask, dissolve p-toluidine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring. The formation of the diazonium salt is indicated by the disappearance of the p-toluidine hydrochloride precipitate.
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the stirred, cold copper(I) chloride solution.
-
A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then gently heat to complete the reaction.
-
-
Work-up and Purification:
-
Steam distill the reaction mixture to isolate the crude 4-chlorotoluene.
-
Separate the organic layer and wash it sequentially with dilute NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by fractional distillation, collecting the fraction boiling at approximately 162 °C.
-
Protocol 2: GC-MS Analysis of Chlorotoluene Isomers[3]
Objective: To separate and identify 2-, 3-, and 4-chlorotoluene in a mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., nonpolar or moderately polar).
-
Carrier Gas: Helium.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 50 °C (hold for 2 minutes), ramp at 15 °C/min to 220 °C.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-200.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the chlorotoluene isomer mixture in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire the chromatogram and the mass spectrum for each eluting peak.
-
Analysis: Identify the isomers based on their retention times and compare their mass spectra with a reference library.
Protocol 3: NMR Analysis of 4-Chlorotoluene[13][14][15]
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.7 mL of the deuterated solvent is recommended.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Key Reactions and Applications in Drug Development
4-Chlorotoluene is a versatile building block in organic synthesis, particularly for the introduction of the 4-methylphenyl moiety. Its reactivity can be categorized into reactions of the aromatic ring, the methyl group, and the chlorine substituent.
Palladium-Catalyzed Cross-Coupling Reactions
4-Chlorotoluene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples 4-chlorotoluene with a boronic acid or ester to form a biaryl compound.[7][12]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling 4-chlorotoluene with an amine.[13][14][15][16] This is a widely used method for the synthesis of arylamines, which are common motifs in pharmaceutical compounds.
Protocol 4: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[17][18]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a nitrogen-flushed flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature.
-
Add 4-chlorotoluene and morpholine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Oxidation of the Methyl Group
The methyl group of 4-chlorotoluene can be oxidized to afford valuable derivatives such as 4-chlorobenzaldehyde and 4-chlorobenzoic acid, which are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][17][18]
Protocol 5: Synthesis of 4-Chlorobenzoic Acid from 4-Chlorotoluene[21][23]
Materials:
-
4-Chlorotoluene
-
Potassium Permanganate (KMnO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-chlorotoluene and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide by-product.
-
Acidify the filtrate with concentrated HCl to precipitate the 4-chlorobenzoic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Safety and Handling
4-Chlorotoluene is a flammable liquid and should be handled with appropriate safety precautions.[1][19][20][21][22] It is harmful if inhaled and can cause skin and eye irritation.[19] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents.[1][22] In case of a spill, use a non-combustible absorbent material and dispose of it according to local regulations.[22]
Conclusion
4-Chlorotoluene is a cornerstone intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is derived from the versatile reactivity of its aromatic ring, methyl group, and chlorine substituent. A thorough understanding of its properties, synthetic routes, and reaction chemistry, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly within the drug discovery pipeline. The provided experimental protocols offer a practical foundation for the synthesis, analysis, and application of this important chemical building block.
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